1-(tert-butyl)-4-methylpiperidin-3-one
Description
1-(tert-butyl)-4-methylpiperidin-3-one is a piperidine derivative featuring a ketone group at position 3, a tert-butyl substituent at position 1, and a methyl group at position 4. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic natural alkaloids.
Properties
IUPAC Name |
1-tert-butyl-4-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-5-6-11(7-9(8)12)10(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYYRENVLBAHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-3-one with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-4-methylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating central nervous system (CNS) disorders. Its structural features allow it to interact with various biological targets, including receptors involved in neurotransmission.
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and improving neuronal survival rates in models of neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have suggested that related compounds demonstrate significant cytotoxicity against various cancer cell lines, indicating potential applications in oncology.
Organic Synthesis
As an intermediate, 1-(tert-butyl)-4-methylpiperidin-3-one is employed in the synthesis of complex organic molecules. It can undergo various chemical reactions, such as oxidation and substitution, to form diverse piperidine derivatives.
Neuropharmacology
The compound has been studied for its binding affinity to critical CNS receptors. Molecular docking studies have predicted strong interactions with receptors involved in CNS signaling pathways, which could lead to the development of novel drugs targeting neurological conditions .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for CNS disorders | Neuroprotective effects; anticancer activity |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile reactions (oxidation, substitution) |
| Neuropharmacology | Interaction with CNS receptors | Strong binding affinities predicted |
Case Study 1: Neuroprotective Effects
A study evaluated the effects of this compound on neuronal survival in models of neurodegeneration. The results indicated that the compound significantly reduced markers of oxidative stress and improved survival rates of neurons exposed to neurotoxic agents.
Case Study 2: Anticancer Properties
Investigations into related piperidine derivatives revealed significant cytotoxic effects against breast and lung cancer cell lines. These findings suggest that modifications to the core structure can enhance anticancer activity, warranting further exploration into structure-activity relationships.
Case Study 3: Binding Affinity Studies
Molecular docking simulations have shown that this compound exhibits high binding affinity for various neurotransmitter receptors. In vitro autoradiography studies confirmed these predictions, demonstrating elevated binding in brain regions associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-methylpiperidin-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(tert-butyl)-4-methylpiperidin-3-one with structurally or functionally related compounds from the provided evidence:
Key Comparative Insights
Structural Differences: Piperidine vs. Piperazine: The piperidine ring (6-membered, one N) in the target compound contrasts with piperazine derivatives (6-membered, two N atoms), which exhibit stronger basicity and hydrogen-bonding capacity .
The methyl group in the target compound may marginally improve lipophilicity compared to bulkier substituents like fluorophenyl (PK00971E-2) .
Stability and Reactivity :
- Ketones (target compound) are more reactive toward nucleophiles than esters or carbamates, necessitating careful storage under inert atmospheres .
- Piperazine derivatives (e.g., 1,3-dicarboxylate) exhibit higher thermal and chemical stability due to their rigid bicyclic structure .
Pharmacological Potential: Piperidine and piperazine scaffolds are prevalent in drugs targeting CNS disorders (e.g., antipsychotics) and infections (e.g., quinolones). The ketone moiety in the target compound could facilitate interactions with serine proteases or kinases . In contrast, carbamate derivatives (PK00971E-2) are often used as prodrugs due to their hydrolytic stability and controlled release profiles .
Biological Activity
Overview
1-(tert-butyl)-4-methylpiperidin-3-one (CAS No. 59554-86-8) is an organic compound within the piperidine family, characterized by a piperidine ring with a tert-butyl group at the first position and a methyl group at the fourth position. This compound has garnered attention for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique steric and electronic properties.
The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can convert the ketone group to an alcohol using lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions, leading to various derivatives.
This compound acts primarily as an enzyme inhibitor and receptor modulator . It binds to specific molecular targets, blocking enzyme activity or altering receptor conformation, thereby influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuroprotective Effects
Studies have shown that derivatives of this compound can protect neuronal cells from amyloid-beta toxicity, which is pivotal in Alzheimer's disease research. For instance, a related compound demonstrated moderate protective effects against amyloid-beta-induced oxidative stress in astrocytes by reducing TNF-α levels and free radicals .
2. Antinociceptive Properties
Research involving piperidine derivatives has indicated potential antinociceptive effects comparable to morphine in animal models. The compounds were screened for their ability to alleviate pain without significant side effects like respiratory depression .
3. Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor in various biochemical assays. Its interaction with enzymes suggests potential applications in drug development targeting metabolic pathways involved in diseases such as diabetes and cancer .
Neuroprotective Study
A study focused on a derivative of this compound showed that it significantly reduced oxidative stress markers in astrocytes exposed to amyloid-beta. This indicates its potential as a therapeutic agent for neurodegenerative diseases .
Antinociceptive Activity
In vivo studies have demonstrated that certain piperidine-based compounds exhibit dose-dependent antinociceptive activity. These findings suggest that modifications to the piperidine structure can enhance analgesic properties while minimizing adverse effects .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(tert-Butyl)-4-ethylpiperidin-3-one | Moderate neuroprotective effects | Similar structural properties |
| 1-(tert-Butyl)-4-isopropylpiperidin-3-one | Antinociceptive | Enhanced pain relief characteristics |
| 1-(tert-Butyl)-4-phenylpiperidin-3-one | Enzyme inhibition | Targeting metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
